molecular formula C8H14O B14690130 4-Octen-2-one CAS No. 33665-27-9

4-Octen-2-one

Cat. No.: B14690130
CAS No.: 33665-27-9
M. Wt: 126.20 g/mol
InChI Key: OMKNAWLMVVVCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octen-2-one: is an organic compound with the molecular formula C8H14O . It is a type of enone, specifically an α,β-unsaturated ketone, characterized by the presence of a double bond between the second and third carbon atoms and a ketone functional group at the fourth carbon atom. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octen-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of butanal (butyraldehyde) with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-octanol. This process involves the use of a metal catalyst, such as copper or palladium, at elevated temperatures to facilitate the removal of hydrogen atoms and form the enone structure .

Chemical Reactions Analysis

Types of Reactions: 4-Octen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: It can be reduced to form the corresponding alcohol, 4-octanol.

    Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

    Substitution Reactions: The ketone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Addition Reactions: Hydrogen halides (HX) or halogens (X2) in the presence of a solvent like dichloromethane (CH2Cl2) are common.

    Substitution Reactions: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 4-Octanol.

    Addition Reactions: Halogenated alkanes.

    Substitution Reactions: Alkylated ketones or alcohols.

Scientific Research Applications

4-Octen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of 4-Octen-2-one: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and odor properties. Its position of the double bond and ketone group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

33665-27-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

oct-4-en-2-one

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h5-6H,3-4,7H2,1-2H3

InChI Key

OMKNAWLMVVVCLD-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.